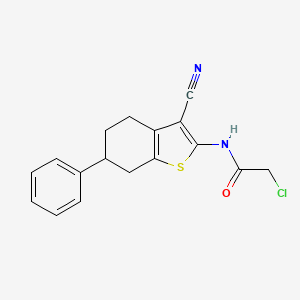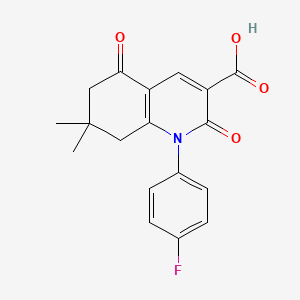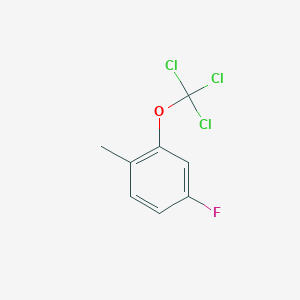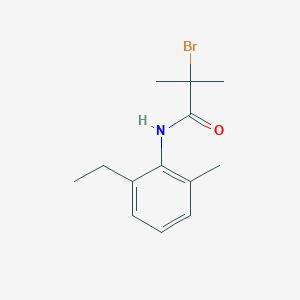![molecular formula C12H21NO4 B1404491 6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane CAS No. 1446012-48-1](/img/structure/B1404491.png)
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Vue d'ensemble
Description
Compounds like this one are typically described by their molecular structure and functional groups. They may contain a hydroxymethyl group (-CH2OH), a Boc (tert-butoxycarbonyl) protecting group, and a spirocyclic structure .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. The Boc group is often used to protect amines during synthesis .Molecular Structure Analysis
Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. The hydroxymethyl and Boc groups, for example, are likely to participate in reactions .Physical And Chemical Properties Analysis
These properties can be determined through various experimental techniques. For example, melting point, boiling point, solubility, and spectral data can be obtained through respective experiments .Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds :
- Adamovskyi et al. (2014) demonstrated the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to create novel 5-substituted 2-azabicyclo[3.1.0]hexanes, useful in the synthesis of N-Boc-2,3-methano-β-proline, an amino acid derivative (Adamovskyi et al., 2014).
- Mandzhulo et al. (2016) reported the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, utilizing N-Boc-protected 8-azaspiro derivatives, which are important in the synthesis of various organic compounds (Mandzhulo et al., 2016).
Multifunctional Modules in Drug Discovery :
- Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional, structurally diverse modules for drug discovery applications (Li et al., 2013).
Supramolecular Aggregation Studies :
- Foces-Foces et al. (2005) explored the crystal structures of hydroxycarboxylic acid derivatives, including 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, to understand the supramolecular structures formed via hydrogen bonding (Foces-Foces et al., 2005).
NMR Spectroscopy for Structural and Conformational Analysis :
- Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy, which is critical in understanding the properties of these compounds (Montalvo-González & Ariza-Castolo, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)5-4-9(6-14)16-12/h9,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBJPYNUXVTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B1404408.png)
![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)

![1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404413.png)

![2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide](/img/structure/B1404417.png)



![1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404424.png)


![2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1404430.png)
![1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene](/img/structure/B1404431.png)